4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
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Overview
Description
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide is a heterocyclic compound with significant potential in various fields of scientific research. This compound features a pyridazine ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nitration of the aromatic ring introduces a nitro group .
Scientific Research Applications
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
5-Amino-pyrazoles: Used as versatile synthetic building blocks in medicinal chemistry.
Uniqueness
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide is unique due to its specific structural features and the presence of both hydroxy and carboxamide groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7-2-4-8(5-3-7)15-10(17)6-9(16)11(14-15)12(13)18/h2-6,16H,1H3,(H2,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMRKOLBFVLKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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